molecular formula C6H3BrF2N2O2 B2743592 2-Bromo-3,4-difluoro-6-nitroaniline CAS No. 112062-62-1

2-Bromo-3,4-difluoro-6-nitroaniline

Cat. No.: B2743592
CAS No.: 112062-62-1
M. Wt: 253.003
InChI Key: JNHVRINUNRDTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrF2N2O2 and a molecular weight of 253.00 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline core. It is commonly used in various fields of research due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline typically involves a multi-step process:

Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-3,4-difluoro-6-nitroaniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3,4-difluoro-6-nitroaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Bromo-3,4-difluoro-6-nitroaniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-3,4-difluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHVRINUNRDTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-3,4-difluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell et al. (Mitchell, R. H. et al., J. Org. Chem. 44:4733 (1979)). To a solution of 4,5-difluoro-2-nitroaniline (500 mg, 2.87 mmol) in DMF (25 mL) under N2 was added all at once N-bromosuccinimide (511 mg, 2.87 mmol) in dry DMF (16 mL). The reaction was allowed to stir overnight. TLC (1:1 hexanes:ethyl acetate) showed still some starting material present. Additional N-bromosuccinimide (100 mg) was added and the reaction stirred another 12 h. The solution was then poured into 100 ml H2O and the resulting cloudy suspension extracted with 3×20 mL methylene chloride. The combined organic phases were washed with 4×25 mL H2O and 25 mL saturated NaCl solution and dried (MgSO4). The MgSO4 was vacuum filtered and the solvent rotary evaporated to yield a yellow brown oil which slowly crystallized to yield 700 mg (96%). 1H NMR (CDCl3) δ6.70 (br s, 2H, NH2), 7.99 (m, 1H, H-5).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into a solution of 4,5-difluoro-2-nitroaniline (3.7 g) in acetic acid (27 ml) was added bromine (6.8 g) dropwise at 50° to 56° C. and stirred for 2.5 hours. The reaction mixture was poured into ice water (60 ml) and the resulting precipitate was collected by filtration and washed with water sufficiently to give the title compound (4.7 g) as yellow prisms, mp 105° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.